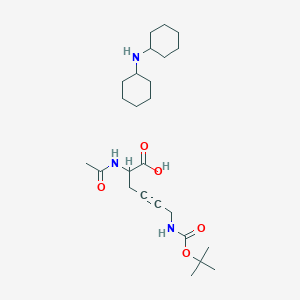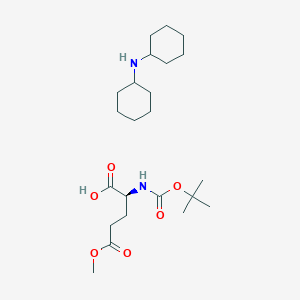
Boc-glu(ome)-OH dcha
Übersicht
Beschreibung
“Boc-glu(ome)-OH dcha” is also known as BOC-L-GLUTAMIC ACID METHYL ESTER DICYCLOHEXYLAMMONIUM SALT1. It is a chemical compound with the molecular formula C23H42N2O623.
Synthesis Analysis
While I couldn’t find specific synthesis methods for “Boc-glu(ome)-OH dcha”, there are general methods for synthesizing similar compounds. For instance, a method for the electrosynthesis of protected dehydroamino acids was showcased, which could potentially be adapted for “Boc-glu(ome)-OH dcha” synthesis4.Molecular Structure Analysis
The molecular formula of “Boc-glu(ome)-OH dcha” is C23H42N2O623. This compound has a molar mass of 442.593.
Chemical Reactions Analysis
Specific chemical reactions involving “Boc-glu(ome)-OH dcha” are not readily available. However, amino acid derivatives like this have been used as ergogenic supplements, influencing the secretion of anabolic hormones, supplying fuel during exercise, and preventing exercise-induced muscle damage5.Physical And Chemical Properties Analysis
“Boc-glu(ome)-OH dcha” has a molar mass of 442.593. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.Wissenschaftliche Forschungsanwendungen
Hydrolysis of Primary Amide Groups in Peptides : Research by Onoprienko, Yelin, and Miroshnikov (2000) in the "Russian Journal of Bioorganic Chemistry" discussed the hydrolysis of peptides like Boc-Asn-Ala-OH, leading to transformations that produce intermediates similar in nature to Boc-glu(ome)-OH dcha. This process is significant in understanding the behavior of peptides in biochemical reactions (Onoprienko, Yelin, & Miroshnikov, 2000).
Synthesis of Antigenic Peptides : Meldal (1986) in "Acta Chemica Scandinavica. Series B: Organic Chemistry and Biochemistry" described the synthesis of a heptapeptide with relevance to the structure of Boc-glu(ome)-OH dcha. This study highlights the application of such peptides in synthesizing antigenic structures for immunization experiments (Meldal, 1986).
Zinc-binding Sites of Proteases : Yamamura et al. (1998) in "Inorganica Chimica Acta" studied the reaction of a peptide similar to Boc-glu(ome)-OH dcha with zinc ions, providing insights into the zinc-binding sites of proteases. This is crucial for understanding enzymatic activities and designing inhibitors (Yamamura et al., 1998).
Synthesis and Characterization of Peptides : Various studies, such as those by Channabasavaiah and Sivanandaiah (1973) and Juodka and Sasnauskienė (1989), have focused on the synthesis and characterization of peptides incorporating structures like Boc-glu(ome)-OH dcha. These studies contribute to the understanding of peptide properties and applications in biochemical research (Channabasavaiah & Sivanandaiah, 1973); (Juodka & Sasnauskienė, 1989).
Basic Oral Care in Cancer Patients : Hong et al. (2019) in "Supportive Care in Cancer" conducted a systematic review related to basic oral care (BOC) interventions for oral mucositis in cancer patients, although the term BOC here is used in a different context from Boc-glu(ome)-OH dcha (Hong et al., 2019).
Conformational Studies of Peptides : Ribeiro, Saltman, and Goodman (1985) in "Biopolymers" conducted studies on the synthesis and conformational aspects of peptides, which can provide insight into the structural behavior of peptides similar to Boc-glu(ome)-OH dcha (Ribeiro, Saltman, & Goodman, 1985).
Safety And Hazards
Specific safety and hazard information for “Boc-glu(ome)-OH dcha” was not found in the sources I retrieved.
Zukünftige Richtungen
The future directions for “Boc-glu(ome)-OH dcha” are not explicitly stated in the sources I found. However, given its classification as an amino acid derivative, it may have potential applications in the field of biochemistry or medicine5.
Please note that this information is based on the sources I found and may not be fully comprehensive or up-to-date. For more detailed or specific information, further research or consultation with a chemistry professional may be necessary.
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H19NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t;7-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTKIKGXLIBFAS-ZLTKDMPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662682 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-5-methoxy-5-oxopentanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-glu(ome)-OH dcha | |
CAS RN |
14406-17-8 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-5-methoxy-5-oxopentanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



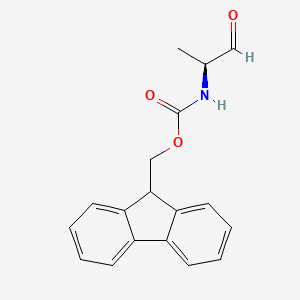
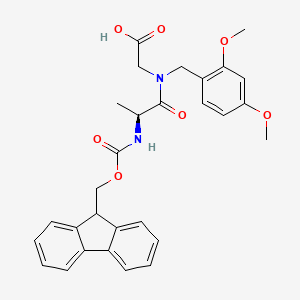
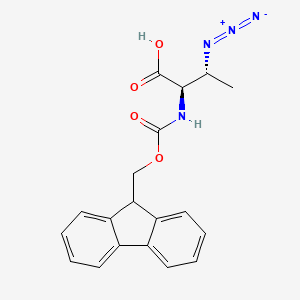
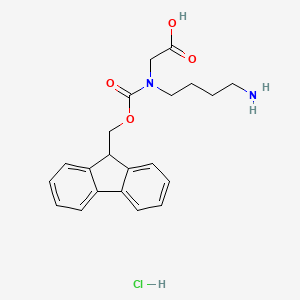
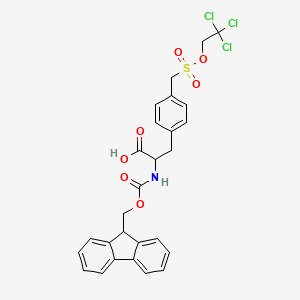
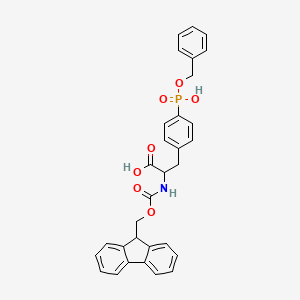
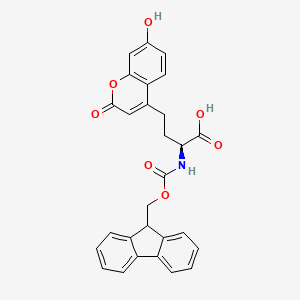
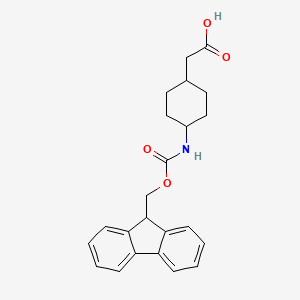
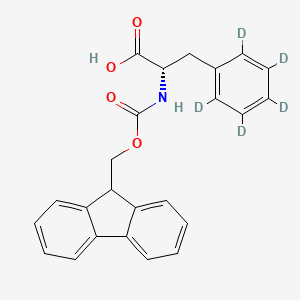
![Fmoc-[D]Leu-OH](/img/structure/B613611.png)

